Cas no 61526-96-3 (Benzenamine, 4,4'-methylenebis[N,N-bis(4-methylphenyl)-)
61526-96-3 structure
Product Name:Benzenamine, 4,4'-methylenebis[N,N-bis(4-methylphenyl)-
CAS No:61526-96-3
MF:C41H38N2
MW:558.753830432892
CID:476170
PubChem ID:18172903
Update Time:2025-04-19
Benzenamine, 4,4'-methylenebis[N,N-bis(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-N-[4-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methyl]phenyl]-N-(4-methylphenyl)aniline
- 61526-96-3
- DTXSID80592554
- N,N'-[Methylenedi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
- SCHEMBL1334409
- Benzenamine, 4,4'-methylenebis[N,N-bis(4-methylphenyl)-
-
- Inchi: 1S/C41H38N2/c1-30-5-17-36(18-6-30)42(37-19-7-31(2)8-20-37)40-25-13-34(14-26-40)29-35-15-27-41(28-16-35)43(38-21-9-32(3)10-22-38)39-23-11-33(4)12-24-39/h5-28H,29H2,1-4H3
- InChI Key: CYFQJNSSLFSQSI-UHFFFAOYSA-N
- SMILES: N(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(=CC=1)CC1C=CC(=CC=1)N(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 558.30374
- Monoisotopic Mass: 558.303499221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 43
- Rotatable Bond Count: 8
- Complexity: 667
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 11.8
- Topological Polar Surface Area: 6.5Ų
Experimental Properties
- PSA: 6.48
Benzenamine, 4,4'-methylenebis[N,N-bis(4-methylphenyl)- Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
61526-96-3 (Benzenamine, 4,4'-methylenebis[N,N-bis(4-methylphenyl)-) Related Products
- 26628-67-1(Benzenamine,4-[(4-aminophenyl)methyl]-N-methyl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk